REACTION_CXSMILES
|
ClC1[CH:7]=[CH:6][C:5]([NH:8][C:9](=[O:22])[NH:10][CH:11]([CH2:15]C2C=CC=CC=2)[C:12](O)=O)=[CH:4][CH:3]=1.C1C=C[C:26]2N(O)N=[N:29][C:27]=2C=1.CC[N:35]=C=NCCCN(C)C.CN1CCOCC1>CN(C=O)C>[CH3:26][C:27]1[N:10]2[C:9](=[O:22])[N:8]([CH:5]3[CH2:4][CH2:3][NH:35][CH2:7][CH2:6]3)[CH2:12][C:11]2=[CH:15][N:29]=1
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Name
|
|
Quantity
|
0.08 mL
|
Type
|
reactant
|
Smiles
|
CN1CCOCC1
|
Name
|
|
Quantity
|
0.16 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)NC(NC(C(=O)O)CC1=CC=CC=C1)=O
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Name
|
|
Quantity
|
0.12 g
|
Type
|
reactant
|
Smiles
|
C=1C=CC2=C(C1)N=NN2O
|
Name
|
|
Quantity
|
0.14 g
|
Type
|
reactant
|
Smiles
|
CCN=C=NCCCN(C)C
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Name
|
|
Quantity
|
10 mL
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Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
ADDITION
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Details
|
the reaction mixture was mixed at room temperature for 15 minutes
|
Duration
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15 min
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Name
|
|
Type
|
product
|
Smiles
|
CC1=NC=C2N1C(N(C2)C2CCNCC2)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.11 g | |
YIELD: CALCULATEDPERCENTYIELD | 99.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |